1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a propanone moiety
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLBCHOQKWGGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a Grignard reagent, where the benzaldehyde is reacted with a Grignard reagent derived from a halogenated propanone. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the propanone moiety.
4-Chloro-3-(trifluoromethyl)benzaldehyde: Precursor in the synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one.
4-Chloro-3-(trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.
Biological Activity
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a chlorinated aromatic ring and a trifluoromethyl group, which enhance its lipophilicity and membrane permeability. This structural arrangement is crucial for its interaction with biological targets.
- Molecular Formula : C10H8ClF3O
- Molecular Weight : Approximately 248.62 g/mol
The mechanism of action involves the interaction of the trifluoromethyl group with various biological membranes and enzymes, facilitating the compound's ability to inhibit specific enzymatic activities. The presence of electron-withdrawing groups like chlorine enhances its reactivity, making it a suitable candidate for further pharmacological studies.
Enzyme Inhibition
Research indicates that 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one exhibits potential as an enzyme inhibitor. The trifluoromethyl group is known to enhance binding affinity to enzymes, which may result in significant inhibitory effects on various pathways involved in disease processes.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Similar compounds with trifluoromethyl substitutions have demonstrated notable antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one could possess similar capabilities .
Case Studies
- Antichlamydial Activity : A study highlighted the importance of the trifluoromethyl group in enhancing the activity against Chlamydia species. Compounds with similar substituents exhibited significant inhibition in vitro, suggesting that 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one might also have therapeutic potential against chlamydial infections .
- Cytotoxicity Studies : In cellular assays, compounds featuring similar structural motifs were tested for cytotoxic effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells without significant toxicity to normal cells, highlighting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
The biological activity of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one can be compared with other trifluoromethylated compounds:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity |
|---|---|---|---|
| 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one | Moderate | Yes | Low |
| Trifluoromethyl derivatives (e.g., ACP1a) | High | Moderate | Moderate |
| Chlorinated phenyl compounds | Low | Yes | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
